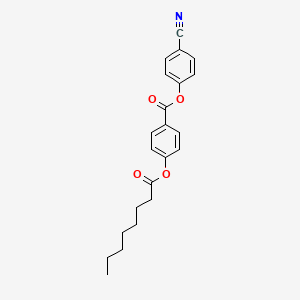

4-Cyanophenyl 4-(octanoyloxy)benzoate

Description

Contextualization within Liquid Crystalline Esters

Liquid crystalline esters, particularly those based on benzoic acid, form a cornerstone of liquid crystal research and applications. The ester linkage provides a degree of rigidity and linearity to the molecular core, which is essential for the formation of anisotropic liquid crystal phases. This structural motif is prevalent in a vast array of compounds that exhibit nematic and smectic phases, which are fundamental to display technologies and other electro-optic applications.

The molecular design of these esters, including the length of the terminal alkyl chains and the nature of the substituent groups, allows for the fine-tuning of their physical properties. This includes the temperature range of the mesophase, the viscosity, and the dielectric anisotropy. For instance, the incorporation of ester linkages can influence the melting and clearing points of the liquid crystal, thereby determining its operational temperature range. Benzoate-based liquid crystals are noted for their chemical stability and accessibility for synthesis, making them a versatile platform for both fundamental research and industrial applications.

Significance of Cyano-Terminated Benzoates in Mesophase Development

The presence of a terminal cyano (-C≡N) group is a critical feature in the design of many liquid crystal molecules, including 4-Cyanophenyl 4-(octanoyloxy)benzoate. This group imparts a strong dipole moment to the molecule, which significantly influences its intermolecular interactions and, consequently, its mesomorphic properties.

The strong longitudinal dipole moment arising from the cyano group leads to a high positive dielectric anisotropy (Δε). This property is paramount for the operation of twisted nematic (TN) and other field-effect liquid crystal displays (LCDs), where an electric field is used to reorient the liquid crystal molecules. Compounds with a strong positive dielectric anisotropy are highly sought after as they can reduce the threshold voltage required for switching, leading to lower power consumption in electronic devices. tandfonline.com

Furthermore, the cyano group can promote the formation of specific mesophases. The strong dipole-dipole interactions can lead to the formation of antiparallel molecular associations, which can stabilize smectic phases. In some systems, the presence of a cyano group has been shown to induce smectic A (SmA) phases, where the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. mdpi.com The study of block copolymers containing cyano-terminated phenyl benzoate (B1203000) moieties has demonstrated the formation of smectic LC phases, highlighting the role of the cyano group in promoting layered structures. nih.govresearchgate.net

Research Trends and Historical Context of Benzoate Mesogens

The history of liquid crystals is intrinsically linked to benzoate compounds. In 1888, the Austrian botanist Friedrich Reinitzer observed that cholesteryl benzoate exhibited two distinct melting points, with a cloudy intermediate phase. berkeley.edu This seminal discovery marked the birth of liquid crystal science. This intermediate phase was later identified as a liquid crystalline state, a new state of matter.

Following this discovery, research into mesogenic compounds, including a wide variety of benzoate esters, expanded significantly. Early research focused on understanding the fundamental relationship between molecular structure and liquid crystalline properties. The systematic variation of terminal groups and core structures in benzoate systems allowed scientists to establish key principles for designing molecules with specific mesophases and transition temperatures.

In the latter half of the 20th century, the focus of research shifted towards the application of liquid crystals, particularly in display technology. The development of stable, room-temperature nematic liquid crystals was a major milestone. Cyano-terminated compounds, including cyanobiphenyls and cyanophenyl benzoates, played a crucial role in this advancement due to their favorable dielectric properties. tandfonline.com

Current research trends continue to explore novel applications of benzoate mesogens. This includes their use in advanced materials such as polymer-dispersed liquid crystals (PDLCs) for smart windows, sensors, and optical components. The synthesis of liquid crystalline polymers with benzoate side chains is an active area of investigation, aiming to create materials with tunable optical and mechanical properties. mdpi.comnih.govresearchgate.net Furthermore, the unique properties of benzoate liquid crystals are being explored for biological applications, including their use as biocompatible materials with antipathogenic activity.

Detailed Research Findings

Studies on the homologous series of 4-cyanophenyl 4-alkylbenzoates have shown that the length of the alkyl chain significantly influences the type of mesophase and the transition temperatures. Generally, as the alkyl chain length increases, there is a tendency to promote the formation of smectic phases over nematic phases due to increased intermolecular van der Waals forces.

For instance, studies on 4-cyanophenyl 4-n-alkylbenzoates have systematically mapped out the phase diagrams, showing the transition from purely nematic behavior for shorter chains to the appearance and stabilization of smectic phases for longer chains. The odd-even effect is also a common feature in these homologous series, where the clearing temperatures (the transition from the liquid crystal phase to the isotropic liquid) alternate between odd and even numbers of carbon atoms in the alkyl chain.

The dielectric properties of these compounds are also of significant interest. The strong positive dielectric anisotropy, a hallmark of cyano-terminated mesogens, is a key parameter that is often measured and correlated with molecular structure.

To illustrate the typical data obtained in such studies, the following table presents hypothetical transition temperatures for a homologous series of 4-cyanophenyl 4-(alkanoyloxy)benzoates, based on general trends observed in similar liquid crystal systems.

Interactive Data Table: Hypothetical Phase Transition Temperatures for 4-Cyanophenyl 4-(alkanoyloxy)benzoates

| Number of Carbon Atoms in Alkanoyloxy Chain (n) | Crystal to Mesophase Transition (°C) | Mesophase to Isotropic Transition (°C) | Mesophase Type |

| 4 | 55 | 68 | Nematic |

| 5 | 52 | 72 | Nematic |

| 6 | 60 | 75 | Nematic, Smectic A |

| 7 | 58 | 80 | Smectic A |

| 8 | 65 | 85 | Smectic A |

| 9 | 63 | 88 | Smectic A |

| 10 | 70 | 92 | Smectic A |

Note: This data is illustrative and based on general trends in homologous series of calamitic liquid crystals. Specific experimental values for this series would require targeted synthesis and characterization.

Structure

3D Structure

Properties

CAS No. |

56131-54-5 |

|---|---|

Molecular Formula |

C22H23NO4 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(4-cyanophenyl) 4-octanoyloxybenzoate |

InChI |

InChI=1S/C22H23NO4/c1-2-3-4-5-6-7-21(24)26-19-14-10-18(11-15-19)22(25)27-20-12-8-17(16-23)9-13-20/h8-15H,2-7H2,1H3 |

InChI Key |

LBMUBSXIKNVMNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Cyanophenyl 4 Octanoyloxy Benzoate and Analogues

Precursor Synthesis Routes to Benzoate (B1203000) and Cyanophenol Intermediates

The successful synthesis of the target compound relies on the efficient preparation of its constituent precursors: 4-cyanophenol and 4-(octanoyloxy)benzoic acid.

Synthesis of 4-Cyanophenol:

4-Cyanophenol is a crucial intermediate that can be synthesized through various established methods. One common approach involves the diazotization of p-aminophenol followed by a Sandmeyer reaction with a cyanide salt. Another route is the ammoxidation of p-cresol. Additionally, the reaction of 4-bromophenol (B116583) with copper(I) cyanide provides a viable pathway to 4-cyanophenol. A method starting from p-hydroxybenzaldehyde involves its conversion to an oxime, followed by dehydration to yield the nitrile functionality.

Synthesis of 4-(octanoyloxy)benzoic acid:

The synthesis of 4-(octanoyloxy)benzoic acid typically starts from 4-hydroxybenzoic acid. The phenolic hydroxyl group of 4-hydroxybenzoic acid can be acylated using octanoyl chloride or octanoic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism to form the corresponding ester linkage, yielding the desired 4-(octanoyloxy)benzoic acid.

Esterification Reaction Pathways for Compound Formation

The final step in the synthesis of 4-cyanophenyl 4-(octanoyloxy)benzoate is the esterification reaction between 4-cyanophenol and 4-(octanoyloxy)benzoic acid. Several methods can be employed for this crucial transformation.

Steglich Esterification:

A widely used and mild method for this type of esterification is the Steglich esterification. organic-chemistry.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. nih.govresearchgate.net The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the hydroxyl group of 4-cyanophenol to form the desired ester. organic-chemistry.orgnih.gov

Other Esterification Methods:

While Steglich esterification is a common choice, other methods can also be considered. The use of acid chlorides, prepared from 4-(octanoyloxy)benzoic acid using reagents like thionyl chloride or oxalyl chloride, can be reacted with 4-cyanophenol in the presence of a base to form the ester. libretexts.orgchemguide.co.uk However, this method can be less mild than the Steglich approach. Phenols react slowly with carboxylic acids directly, so the use of acyl chlorides or acid anhydrides is generally preferred for better reaction rates. libretexts.orgchemguide.co.uk

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of reactants, and the type and amount of catalyst.

For the Steglich esterification, the following conditions are often considered for optimization:

| Parameter | Typical Range/Value | Rationale |

| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic solvents are preferred to avoid side reactions with the activated carboxylic acid. |

| Temperature | 0°C to Room Temperature | The reaction is typically mild, and running it at or below room temperature can minimize side reactions. |

| Reactant Ratio | 1:1 to 1:1.2 (Acid:Alcohol) | A slight excess of the carboxylic acid or alcohol may be used to drive the reaction to completion. |

| Coupling Agent | DCC, DIC | DCC is a common and cost-effective choice. |

| Catalyst | DMAP (catalytic amount) | DMAP significantly accelerates the reaction and suppresses the formation of N-acylurea byproduct. |

By carefully controlling these parameters, the yield of the desired ester can be significantly improved, often exceeding 80-90%. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Purification Techniques for Mesogenic Compounds

The purification of mesogenic compounds like this compound is crucial to ensure the desired liquid crystalline properties. Common impurities may include unreacted starting materials, byproducts from the esterification reaction (such as N,N'-dicyclohexylurea if DCC is used), and any side products.

Recrystallization:

Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling. For compounds like the target molecule, a mixed solvent system, such as ethanol-water or hexane-ethyl acetate, may be effective. uwimona.edu.jm

Column Chromatography:

If recrystallization does not provide sufficient purity, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or solvent mixture). The polarity of the eluent is carefully chosen to achieve effective separation of the desired product from impurities.

The purity of the final product is typically assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Development of Sustainable Synthetic Protocols for 4-Cyanophenyl Benzoates

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods for benzoate esters.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. ijsdr.org For esterification, microwave irradiation can significantly reduce reaction times and potentially improve yields compared to conventional heating methods. ijsdr.org This is attributed to the efficient and uniform heating of the reaction mixture.

Use of Greener Catalysts and Solvents:

Research is ongoing to replace traditional catalysts and solvents with more sustainable alternatives. For instance, solid acid catalysts are being explored as reusable and less corrosive alternatives to strong mineral acids in esterification reactions. researchgate.net The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is also a promising green approach for esterification reactions. dergipark.org.trjsynthchem.com These solvents can sometimes act as both the solvent and the catalyst, simplifying the reaction setup and workup. dergipark.org.tr The development of solvent-free reaction conditions is another key area of focus in green chemistry, which can significantly reduce waste generation. dergipark.org.tr

While specific sustainable protocols for this compound are not yet widely reported, the application of these green chemistry principles holds significant potential for making the synthesis of this and related compounds more efficient and environmentally benign.

Advanced Spectroscopic and Structural Characterization in Mesogen Research

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-cyanophenyl 4-(octanoyloxy)benzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the cyanophenyl and benzoate (B1203000) rings, as well as the aliphatic protons of the octanoyloxy chain. The aromatic region would likely show two sets of doublets for the para-substituted rings. The protons on the benzoate ring adjacent to the ester group are expected to be deshielded and appear at a higher chemical shift compared to the protons on the cyanophenyl ring. The octanoyloxy chain would display a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group adjacent to the carbonyl, and a series of multiplets for the other methylene groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the nitrile carbon, the ester carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the octanoyl chain. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing cyano group and the electron-donating/withdrawing nature of the ester linkage.

Data for analogous compounds such as 4-cyanophenyl 4-ethylbenzoate (B1233868) can be used to predict the chemical shifts for the aromatic and ester functionalities. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (benzoate ring) | 8.2 - 8.0 | d |

| Aromatic (cyanophenyl ring) | 7.8 - 7.6 | d |

| Aromatic (benzoate ring) | 7.4 - 7.2 | d |

| Aromatic (cyanophenyl ring) | 7.3 - 7.1 | d |

| -CH₂- (next to C=O) | ~2.5 | t |

| -CH₂- (chain) | 1.8 - 1.2 | m |

| -CH₃ (terminal) | ~0.9 | t |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~165 |

| Aromatic C-O | ~150 |

| Aromatic C-CN | ~118 |

| CN | ~118 |

| Aromatic CH | 135 - 120 |

| Aliphatic CH₂ | 35 - 20 |

| Aliphatic CH₃ | ~14 |

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ester, and aromatic functional groups.

The most prominent peaks would be the strong stretching vibration of the nitrile group (C≡N) typically appearing in the range of 2220-2240 cm⁻¹, and the strong stretching vibration of the ester carbonyl group (C=O) around 1735-1750 cm⁻¹. The spectrum would also feature C-O stretching vibrations from the ester group in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the octanoyl chain would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

For comparison, the FTIR spectrum of the related compound 4-cyanophenyl 4-(3-butenyloxy)benzoate has been reported. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong |

| Ester (C=O) | Stretching | 1735 - 1750 | Strong |

| Ester (C-O) | Stretching | 1250 - 1300 | Strong |

| Ester (C-O) | Stretching | 1000 - 1150 | Strong |

| Aromatic (C-H) | Stretching | > 3000 | Medium |

| Aliphatic (C-H) | Stretching | < 3000 | Medium |

| Aromatic (C=C) | Stretching | 1400 - 1600 | Medium |

Ultraviolet-Visible Spectroscopy for Electronic Structure Elucidation and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorption of the conjugated aromatic system. The presence of the cyanophenyl and benzoate groups linked by an ester functionality creates an extended π-electron system.

The spectrum is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions of the aromatic rings. The exact position of the absorption maximum (λmax) will be influenced by the extent of conjugation and the nature of the substituents. The electron-withdrawing cyano group and the ester linkage can cause a bathochromic (red) shift compared to unsubstituted benzene (B151609).

While a specific UV-Vis spectrum for this compound is not available in the provided search results, studies on similar aromatic esters can provide an expected range for the absorption maxima.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₂₂H₂₃NO₃), the theoretical weight percentages of carbon, hydrogen, and nitrogen can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical values to confirm the empirical formula and the purity of the synthesized compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

| Carbon | C | 12.01 | 22 | 264.22 | 75.62 |

| Hydrogen | H | 1.01 | 23 | 23.23 | 6.65 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.01 |

| Oxygen | O | 16.00 | 3 | 48.00 | 13.74 |

| Total | 349.46 | 100.00 |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry is used to determine the molecular weight and to obtain structural information from the fragmentation pattern.

The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound (349.46 g/mol ). The fragmentation pattern can provide valuable information for structural confirmation. Expected fragmentation pathways could include the cleavage of the ester bond, leading to fragments corresponding to the 4-cyanophenoxy radical and the octanoyl cation, or the loss of the octanoyl side chain.

Mass spectral data for the related compound 4-cyanophenyl 4-(3-butenyloxy)benzoate shows characteristic fragments that can be used as a reference. nih.gov

X-ray Diffraction Studies for Solid-State and Mesophase Structure Determination

X-ray diffraction (XRD) is a critical technique for determining the arrangement of atoms within a crystal and for characterizing the different phases of liquid crystals. For this compound, single-crystal XRD could be used to determine the precise molecular geometry and packing in the solid state.

In the context of mesogen research, powder XRD is employed to study the structure of the liquid crystalline phases (mesophases). The diffraction patterns of nematic, smectic, and other mesophases are distinct and provide information about the degree of ordering and the arrangement of the molecules. For instance, a diffuse scattering pattern is characteristic of the nematic phase, while sharp, layered reflections are indicative of smectic phases. These studies are crucial for understanding the relationship between molecular structure and the resulting liquid crystalline properties.

While specific XRD data for this compound was not found, general principles of XRD analysis of liquid crystals would apply to this compound.

Investigation of Liquid Crystalline Mesophases and Phase Transitions

Identification of Nematic, Smectic (SmA, SmB, SmC), and Other Mesophases

4-Cyanophenyl 4-(octanoyloxy)benzoate is a calamitic (rod-shaped) molecule that exhibits a nematic (N) liquid crystal phase. This mesophase is characterized by long-range orientational order, where the molecules tend to align along a common axis, known as the director, but lack long-range positional order. Studies on the homologous series of p-cyanophenyl p-(n-alkyl)benzoates confirm the presence of a nematic phase, which transitions to an isotropic (I) liquid upon heating. kfupm.edu.sa The specific compound with the octanoyloxy tail (an eight-carbon chain) fits within this classification, displaying a stable nematic mesophase over a defined temperature range. There is no evidence in the reviewed literature of this compound forming smectic phases.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis and Enthalpy Changes

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal transitions of liquid crystalline materials. A comprehensive DSC study of the p-cyanophenyl p-(n-alkyl)benzoate (RCBz) series, which includes the octyl derivative (8CBz or this compound), was conducted by Oweimreen and Morsy (1999). kfupm.edu.sa Their research reported the temperatures and associated enthalpy changes for key phase transitions, including melting from the crystalline solid (Cr) to the nematic phase (N), clearing from the nematic to the isotropic liquid (I), and the solidification from a supercooled nematic phase back to a crystalline solid. kfupm.edu.sa

The study highlighted the existence of multiple solid-state structures, a phenomenon known as polymorphism. kfupm.edu.sa Evidence for transitions between these various solid forms was observed through exothermic and endothermic events during heating and cooling cycles, suggesting that conformational changes within the molecule play a significant role. kfupm.edu.sa The research also established that these compounds undergo reversible nematic-to-isotropic transitions, a critical property for their application in liquid crystal displays (LCDs). kfupm.edu.sa

While the aforementioned study confirms the measurement of these thermodynamic parameters, the specific numerical data for this compound was not available in the sources reviewed for this article. Therefore, a data table of its specific transition temperatures and enthalpy changes cannot be generated.

Polarized Optical Microscopy (POM) for Mesophase Texture Characterization and Optical Anisotropy

Polarized Optical Microscopy (POM) is an indispensable tool for identifying liquid crystal mesophases by observing their unique optical textures. For this compound, upon cooling from the isotropic liquid state, the formation of the nematic phase would be visualized under POM. The typical texture for a nematic phase is the Schlieren texture, characterized by the appearance of dark brushes or "threads" that correspond to topological defects (disclinations) in the director field. The points where these brushes meet are singularities in the molecular alignment. Another common texture is the marbled texture, which appears as a fine, thread-like pattern. The birefringence of the nematic phase, a result of its optical anisotropy, causes light to be transmitted through the crossed polarizers of the microscope, making the liquid crystalline phase appear bright and often colorful against the dark background of the isotropic phase or the extinction positions.

Thermogravimetric Analysis (TGA) in the Context of Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature. This analysis provides crucial information about the temperature at which the compound begins to degrade and the pathway of its decomposition. For this compound, specific TGA data detailing its decomposition temperature and thermal stability limits were not available in the reviewed scientific literature. Such an analysis would be necessary to define the operational temperature range for any potential application.

Dielectric Spectroscopy for Understanding Molecular Dynamics and Relaxation Phenomena

Dielectric spectroscopy is a powerful method for probing the molecular dynamics of liquid crystals, as it measures the response of dipolar molecules to an oscillating electric field. Experimental studies on 4-cyanophenyl-4′-n-octylbenzoate (8CPB) have been performed in the frequency range of 50 kHz to 100 MHz for both the nematic and isotropic phases. scispace.comresearchgate.net

The analysis focuses on the dielectric relaxation process associated with the end-over-end rotation of the molecules around their short axis. scispace.comresearchgate.net This motion is particularly significant in the dielectric spectrum due to the large permanent dipole moment of the cyano (-CN) group aligned with the long molecular axis. The results indicate the presence of pretransitional effects in the vicinity of the isotropic-nematic (I-N) phase transition. scispace.comresearchgate.net This is observed as an anomalous behavior in both static and dynamic dielectric properties and suggests a subdiffusional molecular rotation process near the phase transition. scispace.comresearchgate.net Based on the temperature dependence of the dielectric relaxation time, the orientational order parameter can be determined and compared with results from other methods, such as optical absorption measurements. scispace.com

Electro-Optical Characterization of Switching Behavior in Liquid Crystalline Cells

The electro-optical behavior of a liquid crystal is fundamental to its application in display devices. As a material with a strong dipole moment from the cyano group, this compound is expected to exhibit a positive dielectric anisotropy (Δε > 0). This means that the dielectric permittivity measured parallel to the molecular director is greater than that measured perpendicular to it.

In a liquid crystal cell, this property allows the molecules to be reoriented by an applied electric field. When a voltage is applied across a cell containing this material in a planar or twisted nematic alignment, the molecules will tend to align their long axes with the direction of the electric field. This field-induced reorientation changes the effective refractive index of the liquid crystal layer, thereby altering the polarization of transmitted light. When placed between crossed polarizers, this change can switch the cell from a bright (transmissive) state to a dark (non-transmissive) state, or vice versa. While this behavior is expected, specific quantitative data on the electro-optical switching characteristics, such as the threshold voltage and switching times for this compound, are not available in the reviewed literature.

Kinetics and Thermodynamics of Isotropic-Nematic and Other Mesophase Transitions

The transition between the isotropic and nematic phases is a first-order phase transition, characterized by a latent heat or enthalpy change (ΔH). As confirmed by DSC studies on the homologous series, the nematic-to-isotropic transition (clearing) is an endothermic process with a specific enthalpy of transition. kfupm.edu.sa This enthalpy change reflects the energy required to overcome the intermolecular forces that maintain the orientational order of the nematic phase.

The kinetics of this transition relate to the dynamics of nucleation and growth of the new phase. For instance, on cooling from the isotropic phase, nematic droplets nucleate and grow until they coalesce to form the bulk nematic texture. The molecular dynamics approaching this transition can be studied by techniques like dielectric spectroscopy, which has revealed pretransitional effects for this compound. scispace.comresearchgate.net These effects manifest as a critical slowing down of molecular reorientations in the isotropic phase as the nematic phase is approached, indicating the formation of short-range, pseudo-nematic domains even above the clearing temperature.

Structure Mesomorphic Property Relationships in 4 Cyanophenyl 4 Octanoyloxy Benzoate and Derivatives

Influence of Alkyl Chain Length on Mesophase Stability and Range in Homologous Series

The length of the flexible alkyl or alkoxy chains attached to the rigid core of a liquid crystal molecule plays a pivotal role in determining its mesomorphic behavior. In homologous series like the 4-cyanophenyl 4-(n-alkanoyloxy)benzoates, systematic variation of the alkyl chain length (the number of carbon atoms, 'n') leads to predictable, yet complex, changes in mesophase stability and the temperature range over which these phases exist.

As the alkyl chain length increases, several effects are observed. Initially, increasing the chain length tends to decrease the melting point of the solid crystal, as the longer, flexible chains disrupt efficient crystal packing. Concurrently, the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) is also affected. For shorter chain lengths, an increase in 'n' often enhances the thermal stability of the nematic phase, leading to a higher clearing point. This is attributed to the increased anisotropy of the molecule and stronger van der Waals interactions between the chains.

However, as the chain becomes longer, a point is reached where the clearing temperature begins to decrease. Furthermore, longer alkyl chains promote the formation of more ordered smectic phases (e.g., Smectic A) at the expense of the nematic phase. This is because the flexible chains of neighboring molecules begin to interdigitate, favoring the formation of layered structures. The mesomorphic temperature range is therefore a function of both the melting and clearing points, which are both influenced by chain length. researchgate.netresearchgate.net

Table 1: Illustrative Trend of Transition Temperatures with Alkyl Chain Length (n) in a Homologous Series of 4-cyanophenyl 4-(n-alkanoyloxy)benzoates Note: These are representative values to illustrate the general trend and odd-even effect.

| Alkyl Chain Length (n) | Melting Point (°C) | Nematic to Isotropic (Clearing Point, °C) | Mesophase Range (°C) |

|---|---|---|---|

| 4 | 65 | 55 (Monotropic) | - |

| 5 | 54 | 52 (Monotropic) | - |

| 6 | 44 | 56 | 12 |

| 7 | 52 | 54 | 2 |

| 8 | 48 | 67 | 19 |

| 9 | 55 | 65 | 10 |

Effects of Terminal Group Modifications on Liquid Crystalline Behavior and Anisotropy

The terminal groups of a calamitic liquid crystal have a profound impact on its properties. In 4-Cyanophenyl 4-(octanoyloxy)benzoate, the terminal cyano (-CN) group is of particular importance. The C≡N triple bond creates a strong permanent dipole moment along the principal molecular axis. This large dipole moment is a primary reason for the high positive dielectric anisotropy (Δε) observed in this class of compounds. ias.ac.in A positive Δε is essential for the operation of twisted nematic (TN) liquid crystal displays, as it allows the molecules to align with an applied electric field.

Replacing the -CN group with other substituents dramatically alters the mesomorphic behavior:

Non-polar groups: Substitution with a non-polar group, such as an alkyl chain or a hydrogen atom, significantly reduces the dielectric anisotropy and often destabilizes the mesophase, leading to lower clearing points or a complete loss of liquid crystalline character.

Other polar groups: Replacing the cyano group with other polar groups, like a nitro (-NO2) or a halogen (-F, -Cl), also affects the properties. While these groups can maintain mesomorphism, the magnitude and direction of the dipole moment change, which in turn alters the dielectric anisotropy. For example, a lateral fluoro substitution can alter molecular packing and influence the stability of the mesophase. researchgate.net

The stability of liquid crystal shells in aqueous environments has also been shown to be greatly enhanced by the presence of cyano-terminated molecules, highlighting the crucial role of this group in interfacial interactions. rsc.orgresearchgate.net The alkyl chain at the other end of the molecule primarily influences the melting point and the tendency to form smectic phases, as discussed in the previous section. Its flexibility is crucial for disrupting crystallization and enabling the formation of a liquid crystalline state.

Impact of Core Structure Variations (e.g., Ester Linkages, Phenyl Rings) on Mesomorphic Properties

The rigid core of the mesogen, consisting of phenyl rings and linking groups, is the primary determinant of the molecule's shape anisotropy. Variations in this core structure significantly affect mesomorphic properties.

Phenyl Rings: The two phenyl rings provide the necessary rigidity and polarizability for mesophase formation. Modifications to these rings have a pronounced effect:

Lateral Substitution: Attaching substituents (e.g., -CH3, -Cl, -F) to the sides of the phenyl rings generally decreases the thermal stability of the mesophase. researchgate.net The lateral group increases the breadth of the molecule, hindering the close side-by-side packing required for liquid crystalline order. This steric effect typically lowers the clearing point.

Ring Replacement: Replacing one of the benzene (B151609) rings with a different aromatic system, such as naphthalene, increases the rigidity and polarizability of the core. This modification often leads to an increase in the clearing point and can favor the formation of smectic phases due to enhanced π-π stacking interactions. researchgate.net

Stereochemical Considerations and the Induction of Chiral Mesophases

Stereochemistry introduces the element of chirality, or "handedness," into liquid crystal molecules. The parent compound, this compound, is achiral and thus forms achiral mesophases like the nematic and smectic A phases. However, if a chiral center is introduced into the molecule, for example, by using a chiral alkyl chain like (S)-2-methylbutoxy instead of the linear octanoyl chain, the resulting material will be chiral.

The introduction of molecular chirality has a profound effect, causing the formation of chiral mesophases. researchgate.netmdpi.com

Chiral Nematic (N) or Cholesteric Phase:* In a chiral nematic phase, the local director is not uniformly aligned but adopts a helical superstructure, twisting through space with a characteristic pitch. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of light.

Chiral Smectic Phases: If the achiral molecule would form a smectic C phase (where molecules are tilted within layers), the introduction of chirality leads to the ferroelectric Smectic C* (SmC*) phase. In this phase, the tilt direction precesses in a helical manner from one layer to the next, and the phase exhibits a net spontaneous electrical polarization.

Chirality can be introduced in two main ways: by synthesizing molecules that are inherently chiral or by doping an achiral host material (like a nematic liquid crystal) with a small amount of a chiral compound. mdpi.com The resulting mesophase properties, such as the helical pitch, are dependent on the nature of the chiral center and its concentration. rsc.org

Anisotropy of Molecular Polarizability and its Relation to Mesophase Formation

Molecular polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. For anisotropic molecules like this compound, this property is also anisotropic. The polarizability along the long molecular axis (α∥) is significantly greater than the polarizability perpendicular to it (α⊥). This anisotropy of molecular polarizability (Δα = α∥ - α⊥) is a fundamental prerequisite for the formation of liquid crystal phases. researchgate.netaip.org

The relationship between polarizability and mesophase formation is rooted in dispersion forces. The anisotropic van der Waals interactions that stabilize the liquid crystal phase are directly proportional to the anisotropy of molecular polarizability. A larger Δα leads to stronger anisotropic intermolecular attractions, which more effectively overcome thermal energy to maintain the long-range orientational order of the mesophase. Consequently, molecules with a higher polarizability anisotropy generally exhibit more stable mesophases and higher clearing temperatures. nih.govivanovo.ac.ru

This anisotropy is also responsible for the key optical property of liquid crystals: birefringence (Δn). The refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director are different, and this difference (Δn = ne - no) is directly related to the anisotropy of molecular polarizability. aip.orgtandfonline.com The ability to manipulate the refractive index with an external field is the basis for most liquid crystal display technologies.

Computational Chemistry and Theoretical Modeling of Mesogenic Properties

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for liquid crystals. It is employed to determine the most stable molecular conformation (geometry optimization) and to analyze the electronic characteristics of the molecule. By using functionals like B3LYP with basis sets such as 6-311+G(d,p), researchers can compute optimized structural parameters. nih.gov

For a molecule like 4-Cyanophenyl 4-(octanoyloxy)benzoate, DFT calculations would reveal key geometrical data. The planarity of the biphenyl (B1667301) core is crucial for its mesogenic character, and DFT can precisely calculate the dihedral angle between the two phenyl rings. Similarly, the bond lengths and angles of the ester linkage and the octanoyloxy chain are determined. These theoretical parameters can be validated by comparison with experimental data from X-ray diffraction studies on similar compounds. researchgate.net The electronic structure prediction involves mapping the electron density surface, which helps in understanding the distribution of charge across the molecule, a critical factor for intermolecular interactions.

Table 1: Representative Theoretical Geometric Parameters from DFT Calculations Note: This table illustrates typical parameters that would be obtained from a DFT analysis for a molecule of this type.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C≡N Bond Length | Length of the nitrile triple bond | ~ 1.16 Å |

| C=O Bond Length | Length of the ester carbonyl double bond | ~ 1.21 Å |

| C-O-C Bond Angle | Angle of the ester linkage | ~ 116° |

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov

A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov For liquid crystals, this can influence properties like charge transport and response to external electric fields. DFT calculations are used to determine the energies of the HOMO and LUMO. For aromatic esters, the HOMO is typically localized on the electron-rich benzoate (B1203000) ring, while the LUMO is often found on the electron-withdrawing cyanophenyl group. This separation facilitates intramolecular charge transfer. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing further insight into the molecule's behavior.

Table 2: Calculated FMO Energies and Reactivity Descriptors Note: Values are illustrative for a typical cyanophenyl benzoate derivative.

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -5.0 |

Molecular Dynamics Simulations for Predicting Mesophase Behavior and Orientational Ordering

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the collective behavior of molecules and predict the formation of liquid crystal phases. researchgate.net By simulating a system containing hundreds or thousands of this compound molecules over time, researchers can observe the spontaneous self-assembly into ordered structures, such as the nematic phase.

These simulations solve Newton's equations of motion for each atom, allowing the system to evolve naturally. From the resulting trajectories, crucial macroscopic properties can be calculated. A key parameter is the orientational order parameter, S, which quantifies the degree of alignment of the molecules along a common director axis. MD simulations can predict how S varies with temperature, allowing for the identification of the nematic-isotropic phase transition temperature (TNI). nih.gov The simulations also provide insights into the dynamics of molecular reorientation and the influence of molecular flexibility, such as the conformation of the octanoyloxy chain, on the stability of the mesophase. icm.edu.pl

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This provides a clear "natural Lewis structure" representation.

For this compound, NBO analysis is particularly useful for quantifying the non-covalent interactions that drive liquid crystal formation. It can identify and measure the strength of donor-acceptor interactions, such as the delocalization of electron density from a lone pair on an oxygen atom (donor) into an antibonding orbital (acceptor) of a neighboring molecule. wikipedia.org These interactions, including π-π stacking between the phenyl rings and dipole-dipole interactions involving the cyano and ester groups, are critical for the parallel alignment of molecules in the mesophase. NBO analysis provides a quantitative energetic measure of these stabilizing delocalization effects. juniperpublishers.com

Molecular Electrostatic Potential (MEP) and Mulliken Atomic Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, the MEP map would show a strong negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating these are sites susceptible to electrophilic attack and are involved in electrostatic attractions. Conversely, positive potential would be located around the hydrogen atoms of the aromatic rings.

Complementing the MEP map, Mulliken population analysis calculates a partial atomic charge for each atom in the molecule. researchgate.netresearchgate.net This quantitative data is crucial for understanding intermolecular electrostatic interactions and is often used as input for developing force fields for molecular dynamics simulations. randallcygan.com

Table 3: Illustrative Mulliken Atomic Charges Note: Charges are in atomic units (a.u.) and represent typical values for atoms in these chemical environments.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (in -C≡N) | -0.45 to -0.55 |

| C (in -C≡N) | +0.10 to +0.20 |

| O (in C=O) | -0.50 to -0.60 |

| C (in C=O) | +0.60 to +0.75 |

Force Field Development and Parameterization for Liquid Crystal Simulations

The accuracy of molecular dynamics simulations depends entirely on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov While general-purpose force fields like AMBER or OPLS exist, highly accurate simulations of specific molecules like liquid crystals often require the development of a custom, parameterized force field. columbia.edu

The parameterization process involves defining terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic). For this compound, accurately modeling the torsional potentials for rotation around the phenyl-ester and inter-ring bonds is critical to correctly represent the molecule's shape and flexibility. columbia.edu Parameters are typically refined by fitting them to reproduce high-level quantum mechanical calculations (e.g., DFT) or experimental data (e.g., crystal structures, vibrational frequencies). The partial atomic charges used for the electrostatic term are often derived from Mulliken or other population analyses. researchgate.net

Theoretical Models (e.g., Gay-Berne Potential) for Simulating Phase Diagrams

While atomistic simulations provide great detail, they can be computationally expensive for studying large-scale phenomena like phase transitions. Coarse-grained models, such as the Gay-Berne potential, offer a more efficient alternative. This model represents anisotropic molecules not as a collection of atoms, but as single ellipsoidal particles. researchgate.net

The Gay-Berne potential is an extension of the Lennard-Jones potential that accounts for the orientation-dependent interactions between non-spherical particles. For a calamitic (rod-shaped) molecule like this compound, the potential's parameters can be adjusted to match the molecule's aspect ratio (length-to-width) and the anisotropic nature of its attractive and repulsive forces. By running simulations with a large number of these ellipsoidal particles, it is possible to efficiently map out the phase diagram, predicting the temperatures and pressures at which transitions between isotropic, nematic, and smectic phases occur. researchgate.net

Advanced Material Systems and Functional Applications

Integration in Liquid Crystal Display (LCD) Technology: Performance and Optimization

While specific performance data for 4-Cyanophenyl 4-(octanoyloxy)benzoate in commercial LCDs is not extensively documented in publicly available research, its properties can be inferred from the well-studied class of p-cyanophenyl p-(n-alkyl)benzoate liquid crystals. These materials are known for their nematic-to-isotropic transitions, a fundamental property for their use in display applications. kfupm.edu.sa The cyanobiphenyl and cyanophenyl benzoate (B1203000) families of liquid crystals are foundational to many display technologies due to their positive dielectric anisotropy. researchgate.netlabscoop.com This characteristic is crucial for the operation of twisted nematic (TN) displays, where an electric field is used to align the liquid crystal molecules and modulate light transmission. labscoop.com

Table 1: Inferred Electro-Optical Properties of this compound based on Analogous Compounds

| Property | Expected Characteristic | Significance in LCDs |

|---|---|---|

| Dielectric Anisotropy (Δε) | Positive | Enables alignment with an electric field. |

| Birefringence (Δn) | Moderate to High | Affects the contrast and thickness of the display cell. |

| Viscosity | Moderate | Influences the switching speed of the display. |

Liquid Crystal-Nanoparticle Composites: Design, Synthesis, and Characterization

The incorporation of nanoparticles into liquid crystal hosts like this compound can lead to composites with enhanced or entirely new functionalities. While specific studies on nanoparticle composites with this exact molecule are limited, research on similar liquid crystal systems provides a framework for understanding their potential. For instance, the introduction of surfactant-coated iron oxide nanoparticles into liquid crystalline polymers has been shown to create materials with temperature-induced anisotropic shape changes that are larger than those of the pure polymer. researchgate.net

The design of such composites involves selecting nanoparticles with appropriate size, shape, and surface chemistry to ensure stable dispersion within the liquid crystal matrix and to achieve the desired interaction. The synthesis typically involves mixing the nanoparticles with the liquid crystal in its isotropic phase, followed by cooling to the liquid crystalline phase. Characterization of these composites would involve techniques such as polarized optical microscopy to observe the texture and alignment, and dielectric spectroscopy to measure changes in the electro-optical properties. The presence of nanoparticles can influence the clearing point, dielectric anisotropy, and viscoelastic properties of the host liquid crystal, which can be harnessed for various applications.

Liquid Crystalline Gels and Elastomers: Thermotropic Behavior, Swelling Properties, and Actuation

Liquid crystalline elastomers (LCEs) are a class of smart materials that combine the elasticity of rubber with the orientational order of liquid crystals. tue.nl When a liquid crystal like this compound is incorporated into a cross-linked polymer network, the resulting LCE can exhibit significant, reversible shape changes in response to external stimuli such as heat. researchgate.netbohrium.com This actuation is driven by the phase transition of the liquid crystal mesogens from an ordered to a disordered state. dntb.gov.ua

The thermotropic behavior of an LCE containing this compound would be directly related to the nematic-to-isotropic transition temperature of the pure liquid crystal. Upon heating through this transition, the alignment of the mesogenic units is disrupted, leading to a macroscopic contraction or expansion of the elastomer, depending on the initial alignment. The swelling properties of such LCEs in various solvents would be anisotropic, influenced by the orientation of the liquid crystal director. This anisotropic swelling can also be utilized for actuation. While the field of LCEs is broad, the integration of cyanophenyl benzoate moieties is a viable strategy for creating materials with tunable actuation temperatures and mechanical properties. tue.nlresearchgate.netbohrium.comdntb.gov.ua

Development of Responsive Liquid Crystalline Materials for Smart Systems

The inherent responsiveness of liquid crystals to external stimuli makes them ideal candidates for the development of smart materials. Materials incorporating this compound can be designed to respond to heat, light, and electric fields. For example, photoresponsive materials can be created by incorporating photo-switchable molecules, such as azobenzene (B91143) derivatives, alongside the liquid crystal. mdpi.comwisc.edu UV light can induce a change in the molecular geometry of the photoswitch, which in turn disrupts the liquid crystal ordering and can trigger a phase transition or a mechanical response in an elastomer. mdpi.com

Such responsive materials have potential applications in smart systems like self-regulating shutters, light-driven actuators, and rewritable optical storage. The cyanophenyl benzoate structure provides a robust liquid crystalline framework that can be functionalized or mixed with other components to impart the desired smart functionality.

Applications in Optical and Optoelectronic Devices

The applications of this compound and related compounds in optical and optoelectronic devices extend beyond conventional displays. Their large optical nonlinearities make them suitable for applications in nonlinear optics. icm.edu.pl For instance, they can be used in devices for self-focusing, -defocusing, and self-phase modulation of light. icm.edu.pl The ability to control the refractive index of these materials with an electric field is fundamental to their use in tunable lenses, optical switches, and spatial light modulators.

Furthermore, the broad transparency range of cyanophenyl-based liquid crystals, from the near-UV to the far-infrared spectrum, makes them versatile for a wide array of optical applications. icm.edu.pl In the context of high-power laser applications, liquid crystal-based elements can function as optical power limiters and components in laser resonators. researchgate.net Chiral nematic (cholesteric) versions of these liquid crystals can be used to create reflective polarizers and color filters.

Exploration in Other Sensing Platforms (e.g., Biosensors, Chemical Sensors)

The orientation of liquid crystals is highly sensitive to surface interactions. This property can be exploited to develop highly sensitive sensing platforms. A thin film of a liquid crystal like this compound can be used to detect the presence of analytes at an interface. When a target molecule, such as a protein or a chemical vapor, binds to a functionalized surface, it can disrupt the alignment of the liquid crystal molecules in contact with it. This change in orientation can be readily observed as an optical signal, for example, a change in brightness or color when viewed through crossed polarizers. This principle has been demonstrated with other liquid crystals for the detection of a wide range of chemical and biological species.

Polymerizable Liquid Crystals and Their Network Formation

To create robust, solid-state devices, liquid crystals like this compound can be made polymerizable by introducing a reactive group, such as an acrylate (B77674) or methacrylate, into their molecular structure. mdpi.com A related compound, 4-cyanophenyl-4′-(6-propenoyloxyhexanoxyl) benzoate, is an example of such a polymerizable liquid crystal. researchgate.net These reactive mesogens can be aligned in their liquid crystalline phase and then polymerized, typically using UV light, to form a highly ordered, cross-linked polymer network.

This process locks the liquid crystalline order into a solid polymer film, creating materials with anisotropic mechanical, thermal, and optical properties. These polymer networks are the basis for many applications, including compensation films in LCDs to improve viewing angles, and as the structural material for the liquid crystalline elastomers discussed earlier. The ability to form these ordered networks is crucial for the fabrication of advanced optical components and stimuli-responsive materials. rug.nl

Future Directions and Emerging Research Avenues

Design of Novel 4-Cyanophenyl Benzoate (B1203000) Derivatives with Tailored Mesophases and Performance

The design and synthesis of new 4-cyanophenyl benzoate derivatives are central to advancing their application. Researchers are focused on modifying the molecular structure to gain precise control over the mesophase behavior and physical properties. This involves strategic alterations to the core structure, terminal groups, and lateral substituents. For instance, modifying the length and branching of the alkyl or alkoxy chains can significantly influence the transition temperatures and the type of mesophase formed. kfupm.edu.sa

Furthermore, the introduction of different functional groups can impart new properties. For example, incorporating chiral centers can induce ferroelectric or antiferroelectric phases, which are of great interest for fast-switching display devices. The synthesis of dimeric and oligomeric structures based on the 4-cyanophenyl benzoate motif is another promising avenue, as these materials can exhibit novel and complex mesophases, such as the twist-bend nematic phase. researcher.life The goal is to create a library of compounds with a wide range of properties, allowing for the selection of the optimal liquid crystal for a specific application, be it in displays, sensors, or other advanced technologies.

Development of Advanced Characterization Methodologies for Complex Mesophases and Self-Assembly

A thorough understanding of the structure-property relationships in novel liquid crystals necessitates the use of advanced characterization techniques. While polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are standard tools for identifying mesophases and their transition temperatures, more sophisticated methods are required to probe the intricate details of complex phases and self-assembled structures. iosrjournals.orgbhu.ac.inipme.runih.gov

X-ray diffraction (XRD) is a powerful technique for determining the molecular arrangement within different mesophases, providing information on layer spacing in smectic phases and the degree of orientational order. iosrjournals.orgbhu.ac.inipme.ru Small-angle X-ray scattering (SAXS) can reveal details about the larger-scale structures that arise from self-assembly. ipme.ru For studying the dynamics of molecular motion and reorientation, broadband dielectric spectroscopy is employed. researcher.life Additionally, advanced microscopy techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), can provide real-space images of the self-assembled nanostructures. iosrjournals.org The development and application of these advanced methodologies are crucial for a deeper understanding of the behavior of new 4-cyanophenyl benzoate derivatives.

Integration of Machine Learning and Artificial Intelligence for Mesogen Design and Property Prediction

The traditional approach to discovering new liquid crystals with desired properties has largely been based on trial-and-error, guided by chemical intuition. This process can be time-consuming and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of liquid crystal design. rsc.orgjsr.org By training algorithms on existing databases of liquid crystal structures and their corresponding properties, ML models can predict the mesophase behavior and physical characteristics of new, hypothetical molecules. mdpi.comresearchgate.net

Exploration of Self-Assembled Structures and Supramolecular Architectures

The ability of liquid crystals to self-assemble into ordered structures is a key feature that can be exploited to create novel functional materials. nih.gov Research in this area is focused on understanding and controlling the self-assembly of 4-cyanophenyl benzoate derivatives to form well-defined supramolecular architectures. nih.govmendeley.com This can be achieved by designing molecules with specific intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, in addition to the inherent anisotropic interactions.

The formation of hierarchical structures, where order exists on multiple length scales, is of particular interest. nih.gov For example, the self-assembly of these molecules in solution or on surfaces can lead to the formation of nanofibers, nanotubes, or other complex nanostructures. nih.govrsc.org These self-assembled structures could find applications in areas such as organic electronics, templating for the synthesis of nanomaterials, and drug delivery systems.

Investigation of Environmental and Biological Applications of Liquid Crystals

While liquid crystals are most well-known for their use in displays, there is a growing interest in their application in environmental and biological sensing. spie.orgnih.gov The sensitive response of the liquid crystalline state to external stimuli makes them ideal candidates for the development of highly sensitive and selective sensors. For instance, the orientation of a liquid crystal film can be perturbed by the adsorption of chemical or biological analytes at a functionalized surface, leading to a detectable optical response. spie.orgnih.gov

Future research will focus on designing 4-cyanophenyl benzoate derivatives that can be used in sensors for detecting pollutants in air or water, or for identifying specific biomolecules for medical diagnostics. spie.org This may involve modifying the liquid crystal molecule to enhance its interaction with the target analyte or developing new surface chemistries to create highly specific sensor surfaces. The biocompatibility of these materials will also be a key area of investigation for their use in biological applications.

Challenges and Opportunities in Scaling Up Synthesis and Industrial Application of Mesogenic Benzoates

For any new liquid crystal material to be commercially successful, a scalable and cost-effective synthesis route is essential. A significant challenge in the development of novel 4-cyanophenyl benzoate derivatives is the transition from laboratory-scale synthesis to large-scale industrial production. This requires the development of efficient, high-yield synthetic methods that use readily available and inexpensive starting materials.

Furthermore, the integration of these new materials into existing or new technologies presents both challenges and opportunities. For example, in the display industry, new liquid crystals must be compatible with existing manufacturing processes and offer significant performance advantages over current materials. google.com However, the unique properties of novel mesogenic benzoates may also open up opportunities for entirely new applications beyond displays. Overcoming the challenges of scale-up and demonstrating the technological advantages of these materials will be crucial for their successful industrial application.

Q & A

Q. What computational approaches predict the compound’s behavior in novel synthetic pathways?

- Methodology :

- DFT Calculations : Optimize transition states for ester hydrolysis or substitution reactions using Gaussian09 with B3LYP/6-31G(d) basis sets.

- MD Simulations : Predict solubility parameters in mixed solvents using GROMACS. Validate with experimental shake-flask data.

Notes on Evidence Usage

- Safety protocols and hazard classifications are derived from SDS documents .

- Synthetic methodologies are adapted from analogous benzoate derivatives .

- Liquid crystal applications are inferred from structurally related compounds in materials science literature .

- Computational methods are generalized from quantum chemistry frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.